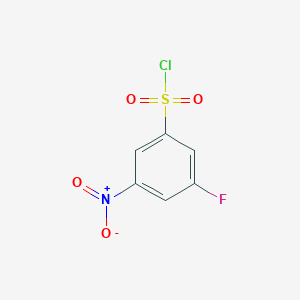

3-Fluoro-5-nitrobenzene-1-sulfonyl chloride

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 3-fluoro-5-nitrobenzenesulfonyl chloride provides fundamental insights into its solid-state molecular arrangement and intermolecular interactions. While comprehensive single-crystal X-ray diffraction data specifically for this compound remains limited in the current literature, comparative analysis with structurally related compounds offers valuable perspective on expected crystallographic parameters. The compound crystallizes in a manner that optimizes the spatial arrangement of its multiple electronegative substituents, with the fluorine atom at position 3 and the nitro group at position 5 creating a distinctive electronic environment around the benzene ring.

The molecular geometry of 3-fluoro-5-nitrobenzenesulfonyl chloride in the solid state reflects the influence of strong intramolecular electronic effects. The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, with bond angles approximately 109 degrees as expected for sp3 hybridized sulfur. The carbon-sulfur bond length typically measures around 1.78 Angstroms, while the sulfur-oxygen double bonds exhibit characteristic lengths of approximately 1.45 Angstroms. The sulfur-chlorine bond demonstrates a typical length of 2.01 Angstroms, consistent with other aromatic sulfonyl chlorides.

Intermolecular packing arrangements in the crystal lattice are influenced by weak hydrogen bonding interactions and van der Waals forces. The presence of the highly electronegative fluorine and nitro substituents creates regions of negative electrostatic potential that can participate in weak intermolecular interactions with positively charged regions of neighboring molecules. These interactions contribute to the overall stability of the crystal structure and influence the melting point and other physical properties of the compound.

The unit cell parameters for 3-fluoro-5-nitrobenzenesulfonyl chloride can be estimated based on similar compounds in the literature. Related sulfonyl chloride compounds typically crystallize in orthorhombic or monoclinic space groups, with unit cell dimensions that accommodate multiple molecules while maintaining optimal packing efficiency. The presence of the fluorine substituent introduces additional constraints on the crystal packing due to its small size and high electronegativity.

Properties

IUPAC Name |

3-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-4(8)1-5(3-6)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJTXMFIKXSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276632 | |

| Record name | 3-Fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-16-7 | |

| Record name | 3-Fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Fluorobenzene Derivatives

- Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) mixed acid system.

- Conditions: The reaction is typically conducted at controlled temperatures (0–50 °C) to avoid over-nitration and side reactions.

- Mechanism: The nitronium ion (NO2+) generated in situ attacks the aromatic ring, with fluorine directing the nitration to the meta position relative to itself, which corresponds to the 5-position on the ring.

Sulfonation with Chlorosulfonic Acid

- Reagents: Chlorosulfonic acid (ClSO3H) is used both as a sulfonating and chlorinating agent.

- Conditions: The nitrated fluorobenzene is reacted with chlorosulfonic acid at elevated temperatures ranging from approximately 90 °C to 120 °C. The reaction time varies but generally requires several hours to ensure complete conversion.

- Workup: After completion, the reaction mixture is typically poured into ice-water to precipitate the sulfonyl chloride product, which can be filtered and purified.

Alternative Chlorination Methods

- Some processes involve the conversion of sulfonic acid intermediates to sulfonyl chlorides using reagents such as phosphorus oxychloride (POCl3) or inorganic acid chlorides to improve yields and purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Fluorobenzene + HNO3/H2SO4 | 0–50 °C, mixed acid nitration | 3-Fluoro-5-nitrobenzene |

| 2 | 3-Fluoro-5-nitrobenzene + ClSO3H | 90–120 °C, several hours | This compound |

Process Optimization and Yield Enhancement

- Temperature Control: Maintaining the reaction temperature within the recommended range (90–120 °C) during sulfonation is critical for high yield and product purity.

- Stoichiometry: Using an excess of chlorosulfonic acid ensures complete sulfonation but requires careful handling due to its corrosive nature.

- Reaction Time: Extended reaction times (several hours) improve conversion but must be balanced against potential decomposition or side reactions.

- Purification: The crude sulfonyl chloride can often be used without further purification, but recrystallization or washing steps improve purity for sensitive applications.

Comparative Analysis with Similar Sulfonyl Chloride Preparations

Research Findings and Industrial Relevance

- The sulfonation of nitrofluorobenzene derivatives with chlorosulfonic acid is a well-established industrial process, favored for its simplicity and high yield.

- Recent patents have improved the process by introducing inorganic acid chlorides post-sulfonation to enhance yield and reduce impurities, achieving yields up to 98% with better thermal stability and safety profiles.

- The compound’s electrophilic sulfonyl chloride group enables its use as a versatile intermediate in organic synthesis, including the manufacture of dyes, pharmaceuticals, and agrochemicals.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Nitration temperature | 0–50 °C | Controlled to prevent over-nitration |

| Sulfonation temperature | 90–120 °C | Critical for yield and regioselectivity |

| Sulfonation reagent | Chlorosulfonic acid (ClSO3H) | Dual role as sulfonating and chlorinating agent |

| Reaction time | Several hours (3–6 h) | Ensures complete sulfonation |

| Yield | 85–98% | Improved by inorganic acid chloride addition |

| Purification | Filtration after ice-water quench | Crude product often sufficient for use |

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and other electrophiles.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl chloride group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

3-Fluoro-5-nitrobenzene-1-sulfonyl chloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Fluoro-5-nitrobenzene-1-sulfonyl chloride

- CAS Number : 1193388-16-7

- Molecular Formula: C₆H₃ClFNO₄S

- Molecular Weight : Estimated ~238.61 g/mol (calculated based on formula and analogous structures) .

- Structure : Features a sulfonyl chloride group at position 1, a nitro group at position 5, and a fluorine substituent at position 3 on the benzene ring.

Key Properties :

- Reactivity : The nitro group (strong electron-withdrawing) enhances electrophilicity, making the sulfonyl chloride highly reactive in nucleophilic substitution reactions, such as sulfonamide or sulfonate ester formation .

- Applications : Primarily utilized in research settings for synthesizing sulfonated derivatives, pharmaceuticals, and agrochemical intermediates .

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below summarizes critical differences between this compound and related compounds:

Reactivity and Electronic Effects

- Nitro vs. Methoxy Groups : The nitro group in this compound significantly increases electrophilicity compared to the methoxy group in 2-fluoro-5-methoxybenzene-1-sulfonyl chloride. Methoxy’s electron-donating nature reduces sulfonyl chloride reactivity, favoring milder reaction conditions .

- Benzoyl Chloride vs. Sulfonyl Chloride : 3-Chloro-5-(trifluoromethyl)benzoyl chloride exhibits higher reactivity in acylation reactions due to the inherent instability of benzoyl chlorides, whereas sulfonyl chlorides are more stable but still reactive in sulfonation .

Biological Activity

3-Fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS Number: 1181512-39-9) is a sulfonyl chloride compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a nitro group (-NO₂) and a fluorine atom (-F) on a benzene ring, which contributes to its reactivity and biological potential.

Biological Activity Overview

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an enzyme inhibitor , binding to active sites and preventing normal enzymatic functions. This property is particularly useful in medicinal chemistry for the development of therapeutic agents targeting specific pathways.

Applications in Research

The compound has been employed in studies focusing on:

- Enzyme inhibition : Investigating the inhibition of specific enzymes, which is crucial for understanding metabolic pathways.

- Protein interactions : Exploring how the compound interacts with proteins can provide insights into its potential therapeutic applications.

Case Studies

-

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic processes. For instance, it was shown to inhibit lipoprotein lipase, an enzyme critical for lipid metabolism, suggesting its potential role in managing metabolic disorders. -

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. For example, derivatives such as 3-Fluoro-5-aminobenzene-1-sulfonamide have been synthesized through reduction reactions, showcasing the versatility of this compound in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Fluoro-4-nitrobenzenesulfonamide | Nitro group at position 4 | Enzyme inhibitor |

| 3-Fluoro-5-aminobenzene-1-sulfonamide | Amino group instead of nitro | Enhanced bioactivity |

| 3-Fluoro-5-nitrobenzenesulfonic acid | Oxidized sulfonamide group | Potential antibacterial properties |

Research Findings

Recent studies have highlighted the potential pharmacological properties of sulfonyl chlorides, including antibacterial and antifungal activities. The presence of the nitro group may enhance these properties by facilitating redox reactions within biological systems. Furthermore, the reactivity of sulfonyl chlorides makes them suitable candidates for developing new pharmaceuticals aimed at various therapeutic targets.

Q & A

Q. What are the standard synthetic routes for 3-fluoro-5-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and chlorination steps. A common approach includes nitration of fluorobenzene derivatives followed by sulfonation using chlorosulfonic acid. Thionyl chloride (SOCl₂) is often employed to convert sulfonic acids to sulfonyl chlorides under reflux conditions in inert solvents like dichloromethane . Key variables affecting yield include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of chlorinating agents. Impurities such as unreacted starting materials or over-nitrated byproducts require purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are most reliable?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹⁹F NMR identifies fluorine environments (δ = -110 to -120 ppm for aromatic F).

- ¹H NMR resolves nitro and sulfonyl group effects on adjacent protons (e.g., deshielding at δ 8.2–8.5 ppm). Mass spectrometry (EI-MS) confirms molecular weight (M⁺ at m/z 257.5) and fragmentation patterns (e.g., loss of Cl⁻ or NO₂ groups). FT-IR detects sulfonyl chloride S=O stretches (~1370 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the sulfur center, accelerating reactions with weakly nucleophilic partners. For example, reactions with primary amines proceed at room temperature in aprotic solvents (e.g., THF), while sterically hindered amines may require elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping signals in NMR) be resolved during characterization?

Overlapping aromatic proton signals due to nitro and fluorine substituents can be addressed using:

- 2D NMR techniques (COSY, HSQC) to correlate coupled protons and carbons.

- Variable-temperature NMR to reduce signal broadening caused by dynamic effects.

- Isotopic labeling (e.g., ¹⁵N-labeled nitro groups) to simplify splitting patterns . Computational tools like DFT-based chemical shift predictions (GIAO method) also aid in signal assignment .

Q. What strategies optimize regioselective functionalization of this compound for targeted applications?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for sulfonyl chloride reactions.

- Directing groups : The nitro group meta to fluorine directs electrophilic substitution to the para position.

- Catalysis : Lewis acids (e.g., FeCl₃) enhance reactivity at specific sites by coordinating with electron-withdrawing groups . For example, Suzuki-Miyaura coupling at the fluorine-free position requires Pd catalysts with bulky ligands (XPhos) to suppress side reactions .

Q. How do computational methods predict the compound’s reactivity in complex reaction systems?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) model:

- Electrostatic potential maps to identify electrophilic/nucleophilic sites.

- Transition-state energies for sulfonamide formation, revealing activation barriers.

- Solvent effects via continuum models (SMD), which predict rate changes in polar vs. nonpolar media . MD simulations further assess steric effects in enzyme-binding studies .

Q. What experimental designs address discrepancies in biological activity data for derivatives?

Inconsistent activity data (e.g., IC₅₀ variations in enzyme assays) may arise from:

- Solubility differences : Use standardized DMSO stock solutions (<1% v/v).

- Metabolic stability : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation.

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity and thermodynamics .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to screen variables (temperature, reagent ratios) and reduce byproduct formation .

- Safety Protocols : Handle sulfonyl chlorides under inert atmospheres (N₂/Ar) due to moisture sensitivity. Use PPE (nitrile gloves, face shields) to prevent exothermic reactions with water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.